5-Oxo-L-norleucine

Description

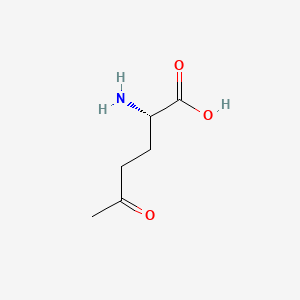

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2S)-2-amino-5-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

KSIJECNNZVKMJG-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Enzymological and Mechanistic Studies of 5 Oxo L Norleucine

Interactions with Amidophosphoribosyltransferase (purF)

Amidophosphoribosyltransferase, encoded by the purF gene, is a key enzyme in the de novo purine (B94841) biosynthesis pathway. wikipedia.org It catalyzes the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA), utilizing glutamine as a nitrogen donor. wikipedia.org

Catalytic Role in Phosphoribosylamine (B1198786) Formation

Detailed studies on the catalytic role of 5-Oxo-L-norleucine in the formation of phosphoribosylamine by amidophosphoribosyltransferase are not available in the reviewed scientific literature. The mechanism of this enzyme has been extensively studied with its natural substrate, glutamine, and with inhibitors like DON. wikipedia.orgebi.ac.uk The enzyme possesses two distinct domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a phosphoribosyltransferase domain that transfers this ammonia to PRPP. wikipedia.orgebi.ac.uk

Substrate or Ligand Specificity in Enzymatic Reactions

There is a lack of specific data on this compound's substrate or ligand specificity with amidophosphoribosyltransferase. For the related compound, 6-diazo-5-oxo-L-norleucine (DON), it acts as a potent inhibitor. nih.govnih.gov DON first binds competitively to the glutamine active site, and then a covalent adduct is formed, leading to irreversible inhibition of the enzyme. aacrjournals.org This interaction has been documented in early biochemical studies. nih.gov

Exploration of Potential for Other Enzyme Binding or Modulation (theoretical)

While there is extensive research on the broad inhibitory effects of 6-diazo-5-oxo-L-norleucine (DON) on various glutamine-utilizing enzymes, theoretical or experimental studies on the potential for this compound to bind or modulate other enzymes are not well-documented in the available literature. DON is known to inhibit a wide range of enzymes involved in critical metabolic pathways. nih.govaacrjournals.org

Structural Biology Investigations Involving 5 Oxo L Norleucine

Analysis of Protein-Bound Structures

Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the binding modes of 5-Oxo-L-norleucine and its closely related precursor, 6-diazo-5-oxo-L-norleucine (DON), within the active sites of various enzymes. DON, an irreversible inhibitor, is frequently used in these studies. rcsb.org Upon binding, it often undergoes a reaction, losing its diazo group and forming a covalent adduct that is effectively a derivative of this compound. This allows researchers to "trap" the enzyme-inhibitor complex and study its three-dimensional structure. rcsb.org

A number of crystal structures of enzymes complexed with this compound or its reacted form have been deposited in the Protein Data Bank (PDB). These structures span a range of enzymes from different organisms and provide high-resolution snapshots of the molecular interactions that govern ligand binding and enzyme inhibition.

Key examples include the complexes with glutamine-dependent enzymes such as glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, glucosamine-6-phosphate synthase, and gamma-glutamyl transpeptidase (GGT). rcsb.orgrcsb.orgrcsb.org These studies are fundamental for understanding how these enzymes function and how they can be targeted.

Below is an interactive table summarizing selected PDB entries of protein complexes involving this compound or its immediate precursor, DON.

| PDB ID | Protein Name | Organism | Ligand(s) | Resolution (Å) |

|---|---|---|---|---|

| 5V4Q | Gamma-glutamyltranspeptidase 1 | Homo sapiens | 6-diazo-5-oxo-L-norleucine (DON) | 2.20 rcsb.org |

| 2J6H | Glucosamine-6-phosphate synthase | Escherichia coli | This compound (ONL), Glucose-6-phosphate | 2.35 rcsb.org |

| 1ECG | Glutamine PRPP amidotransferase | Escherichia coli | This compound (ONL) | 2.30 rcsb.org |

| 1OFE | Glutamate Synthase | Synechocystis sp. | This compound (ONL), 2-oxoglutarate | 2.45 rcsb.org |

| 3DLA | NAD+ synthetase | Mycobacterium tuberculosis | 6-diazo-5-oxo-L-norleucine (DON), NaAD+ | 2.35 rcsb.org |

| 1ECC | Glutamine PRPP amidotransferase | Escherichia coli | This compound (ONL), MN-CPRPP | 2.40 rcsb.org |

| 2Q3Z | Transglutaminase 2 | Homo sapiens | Acyl-peptide inhibitor | 2.00 rcsb.org |

The binding of this compound or its precursor, DON, to an enzyme's active site often induces significant conformational changes in the protein. These structural rearrangements are critical for catalysis and enzyme inhibition.

In the case of human gamma-glutamyl transpeptidase 1 (hGGT1), the crystal structure of the DON-inactivated enzyme (PDB: 5V4Q) reveals that the inhibitor, after losing its diazo group, forms two covalent bonds with the enzyme. rcsb.orgrcsb.org This results in a stable six-membered ring involving the catalytic nucleophile, Threonine 381. The formation of this covalent complex induces shifts in the loop that constitutes the oxyanion hole and in other elements at the entrance of the active site. rcsb.org

For E. coli glucosamine-6-phosphate synthase (PDB: 2J6H), the binding of the glutamine analog triggers a series of conformational changes that activate the enzyme. rcsb.org These include the closure of a flexible loop to protect the glutaminase (B10826351) active site from the solvent, a significant hinging motion between protein domains, and a 75-degree rotation of a tryptophan residue (Trp-74), which opens a channel for ammonia (B1221849) to travel from the glutaminase site to the synthase site. rcsb.org

Metabolic Pathways and Biological Roles of 5 Oxo L Norleucine

Presence and Significance in Metabolomics Datasets

Direct detection and quantification of 5-Oxo-L-norleucine in large-scale, untargeted metabolomics datasets are not widely reported in publicly accessible databases. Its significance is often inferred from its structural relationship to the well-studied glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON). wikipedia.orgashpublications.org DON is used as a chemical probe in cancer research to inhibit glutamine metabolism, and metabolomics studies are often employed to understand the downstream effects of this inhibition. ashpublications.orgnih.gov

For instance, metabolomics platforms have been developed to quantify DON itself in biological samples like plasma and brain tissue to study its pharmacokinetics. nih.govgoogle.comresearchgate.net Furthermore, untargeted metabolomics has been used to identify metabolic signatures in cancer cells that confer resistance to chemotherapy, where DON is used to probe the role of glutamine dependency. ashpublications.org While these studies focus on DON, the analytical methods developed, such as liquid chromatography-mass spectrometry (LC-MS), could theoretically detect this compound if present. frontiersin.org However, specific identification and reporting of endogenous this compound as a distinct metabolite in these or other metabolomics surveys remain limited.

Hypothetical Metabolic Transformations or Derivations within Biological Systems (based on structural features)

The chemical structure of this compound, featuring both an alpha-amino acid group and a gamma-keto group, suggests several plausible metabolic transformations catalyzed by known enzyme families.

Transamination: The most common reaction for keto acids is transamination, where an amino group is transferred from a donor amino acid to the keto acid, forming a new amino acid. wikipedia.orgtaylorandfrancis.com This reversible reaction is catalyzed by aminotransferases (also known as transaminases), which are ubiquitous in biological systems. nih.govnih.gov

Hypothetical Reaction: The 5-oxo group of this compound could act as an amino group acceptor. In a reaction catalyzed by an aminotransferase, it could be converted to a new diamino acid, (S)-2,5-diaminohexanoic acid. A common amino group donor in these reactions is glutamate, which would be converted to its corresponding keto acid, α-ketoglutarate. wikipedia.org

Reduction: The ketone functional group can undergo reduction to a secondary alcohol, a reaction catalyzed by ketoreductases or certain dehydrogenases that utilize NADH or NADPH as a cofactor. nih.govacs.org

Hypothetical Reaction: The 5-carbonyl group of this compound could be enzymatically reduced to a hydroxyl group, yielding (2S,5S)- or (2S,5R)-5-hydroxy-L-norleucine. The specific stereochemistry of the resulting hydroxyl group would depend on the stereoselectivity of the particular reductase enzyme involved.

These hypothetical pathways are based on well-established enzymatic reactions for analogous keto acids and amino acids in central metabolism. nih.govresearchgate.net The actual occurrence and physiological relevance of these transformations for this compound would require specific experimental validation through tracer studies or identification of the predicted metabolites in biological systems.

Synthesis and Derivatization Strategies for Research Purposes

Academic Methods for Preparation of 5-Oxo-L-norleucine (if distinct from DON conversion)

In academic research settings, this compound is often synthesized from readily available starting materials such as L-pyroglutamic acid, which is the cyclized form of L-glutamic acid. These methods typically involve the preparation of activated intermediates to facilitate the extension of the carbon chain.

A common strategy involves the synthesis of esters of (S)-5-oxopyrrolidine-2-carboxylic acid (a cyclic tautomer of this compound) as key intermediates. acs.org These esters can then be subjected to further reactions to yield various derivatives for research purposes. For instance, the synthesis of methyl, ethyl, and tert-butyl esters of (S)-5-oxopyrrolidine-2-carboxylic acid has been reported, starting from L-pyroglutamic acid. acs.orgnih.gov

One general method for the synthesis of these esters involves the reaction of L-pyroglutamic acid with the corresponding alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org The resulting esters can be purified by filtration and chromatography. acs.org

| Starting Material | Reagents | Product | Ref |

| L-Pyroglutamic acid | Methanol, DCC, DMAP | Methyl (S)-5-Oxopyrrolidine-2-carboxylate | acs.org |

| L-Pyroglutamic acid | Ethanol, DCC, DMAP | Ethyl (S)-5-Oxopyrrolidine-2-carboxylate | acs.org |

| L-Pyroglutamic acid | tert-Butanol, DCC, DMAP | tert-Butyl (S)-5-Oxopyrrolidine-2-carboxylate | acs.org |

Another approach for the synthesis of related keto acids involves a transamination-like reaction catalyzed by enzymes like leucine (B10760876) dehydrogenase. mdpi.com This biocatalytic method can be used for the co-synthesis of α-amino acids and α-keto acids, where the thermodynamically unfavorable oxidation of an α-amino acid is driven by the reduction of an α-keto acid. mdpi.com While not explicitly detailed for this compound, this enzymatic strategy represents a potential route for its preparation from a suitable precursor.

Synthesis of Analytical Standards and Probes for Research (theoretical)

The development of sensitive and specific analytical methods is essential for studying the metabolism and mechanism of action of this compound. This requires the availability of high-purity analytical standards and labeled probes.

Derivatization for Enhanced Detection:

A significant challenge in the analysis of small, polar molecules like this compound is their retention on standard reverse-phase liquid chromatography columns and their ionization efficiency in mass spectrometry. Derivatization is a common strategy to overcome these issues by converting the analyte into a more lipophilic and readily ionizable form.

A well-established method for the related compound, 6-diazo-5-oxo-L-norleucine (DON), involves derivatization with acidified butanol (e.g., 3N HCl in n-butanol). nih.gov This reaction, when applied theoretically to this compound, would esterify the carboxylic acid group, increasing its hydrophobicity and improving its chromatographic behavior. nih.gov This derivatization has been shown to create a more stable and lipophilic product suitable for quantification by ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). nih.gov

Another derivatization agent used for the analysis of amino acids is dabsyl chloride. acs.orgnih.gov This reagent reacts with the primary amine of this compound to form a colored and fluorescent derivative, which can be easily detected by UV-Vis or fluorescence detectors, significantly enhancing the sensitivity of the analytical method. acs.orgnih.gov

| Analytical Challenge | Derivatization Strategy | Reagent | Purpose | Ref |

| Poor chromatographic retention and ionization | Esterification | Acidified Butanol | Increases lipophilicity and improves LC-MS performance. | nih.gov |

| Low sensitivity in detection | Labeling of the primary amine | Dabsyl Chloride | Forms a colored and fluorescent derivative for enhanced UV-Vis or fluorescence detection. | acs.orgnih.gov |

Synthesis of Labeled Probes:

For tracer studies in metabolic research, isotopically labeled versions of this compound are invaluable. The synthesis of such probes would theoretically follow the same synthetic routes as the unlabeled compound, but using isotopically enriched starting materials. For example, starting with a labeled L-glutamic acid (e.g., containing ¹³C or ¹⁵N), one could synthesize labeled this compound. These labeled standards are critical for use as internal standards in quantitative mass spectrometry-based assays, allowing for accurate and precise measurement of the compound in complex biological matrices.

The synthesis of radiolabeled probes, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would also follow established synthetic pathways, introducing the radiolabel at a suitable and stable position within the molecule. These probes are instrumental in autoradiography and in vitro binding assays to identify and characterize cellular targets and transporters.

Preclinical Investigations of 5 Oxo L Norleucine in Vitro/in Vivo Animal Models, if Any Specific Research Exists

Cell-Based Assays Exploring Unique Biological Activities

No studies were identified that specifically investigate unique biological activities of 5-Oxo-L-norleucine in cell-based assays that are not related to the glutamine antagonist effects of DON.

In Vivo Animal Model Applications for Basic Biological Research

No research was found that details the application of this compound in in vivo animal models for basic biological research, separate from the context of its connection to DON and glutamine antagonism.

Future Directions and Emerging Research Avenues for 5 Oxo L Norleucine

Elucidation of Undefined Biological Functions and Pathways

While the primary mechanism of 5-Oxo-L-norleucine (also known as 6-diazo-5-oxo-L-norleucine or DON) revolves around its ability to antagonize glutamine, thereby interfering with metabolic pathways essential for rapidly proliferating cells, emerging research is beginning to uncover more nuanced and previously undefined biological functions. mdpi.comaacrjournals.orgwikipedia.org

One of the most promising areas of future investigation is the immunomodulatory role of this compound. Studies have shown that it can suppress the proliferation of lymphocytes, which are highly dependent on glutamine metabolism. This has significant implications for the treatment of autoimmune diseases and neuroinflammatory conditions. nih.gov For instance, in models of alphavirus encephalomyelitis, this compound has been shown to delay the onset of paralysis and death by reducing leukocyte infiltration into the central nervous system and lowering levels of inflammatory cytokines. nih.gov This suggests a potential therapeutic application in managing virus-induced neuroinflammatory diseases. nih.gov

Furthermore, the impact of this compound on cellular stress responses is an area ripe for exploration. Research has indicated that the compound can induce both apoptosis (programmed cell death) and autophagy. nih.gov The interplay between these two processes in response to treatment with this compound is not yet fully understood and represents a critical area for future studies. Additionally, recent findings have linked the hexosamine biosynthetic pathway (HBP), which can be inhibited by this compound, to the integrated stress response (ISR). oup.com This connection opens up the possibility of using this compound to treat conditions characterized by excessive glycosylation and ISR activation, such as in the context of thoracic aortic aneurysm formation. oup.com

The potential of this compound extends beyond human diseases. Computational and experimental analyses have identified it as a potential agent for treating infections caused by the malaria parasite, Plasmodium falciparum. nih.gov This suggests that the compound could be developed as a broad-spectrum anti-parasitic agent, a hypothesis that warrants further investigation.

Investigation of Novel Enzymatic Interactions Beyond Amidophosphoribosyltransferase

Historically, research on this compound has heavily focused on its interaction with amidophosphoribosyltransferase, a key enzyme in de novo purine (B94841) synthesis. However, it is now clear that this compound is a promiscuous inhibitor that interacts with a wide range of glutamine-utilizing enzymes. aacrjournals.org Future research is focused on characterizing these interactions to better understand the compound's broad biological activity and to potentially develop more selective analogs.

A significant body of research has identified several key enzymatic targets of this compound beyond amidophosphoribosyltransferase. These include:

Glutaminase (B10826351) (GLS): This mitochondrial enzyme is crucial for the conversion of glutamine to glutamate, a key step in cellular energy production and neurotransmitter synthesis. jhu.edu

CTP synthetase (CTPS): Involved in the de novo synthesis of pyrimidine (B1678525) nucleotides. jhu.edu

FGAR amidotransferase: Another critical enzyme in the purine biosynthesis pathway. jhu.edu

Asparagine Synthetase: The enzyme responsible for the synthesis of asparagine, which has been identified as a target in the context of glioblastoma treatment. nih.gov

Enzymes of the Hexosamine Biosynthetic Pathway (HBP): this compound shows a high affinity for glutamine:fructose-6-phosphate amidotransferase (GFAT) enzymes in this pathway. oup.com

The table below summarizes some of the known enzymatic targets of this compound.

| Enzyme Family | Specific Enzyme(s) | Pathway |

| Amidotransferases | Amidophosphoribosyltransferase, FGAR amidotransferase | Purine Synthesis |

| Synthetases | CTP Synthetase, Asparagine Synthetase | Pyrimidine Synthesis, Amino Acid Synthesis |

| Other | Glutaminase (GLS), GFAT | Glutaminolysis, Hexosamine Biosynthesis |

Future research in this area will likely involve the use of advanced techniques such as proteomics and computational modeling to identify and characterize novel enzymatic interactions. In silico screening methods can predict potential binding partners, which can then be validated through experimental assays. nih.gov Understanding the precise mechanisms of inhibition for each enzyme will be crucial for designing new derivatives of this compound with improved selectivity and therapeutic profiles.

Development of Advanced Synthetic Routes for High-Purity Research Material

The renewed interest in this compound for a variety of therapeutic applications has highlighted the need for advanced synthetic routes that can produce high-purity material for research and clinical development. nih.govjohnshopkins.edu A significant focus of recent synthetic efforts has been on the creation of prodrugs. aacrjournals.orgjhu.edunih.govjohnshopkins.edunih.govacs.orgresearchgate.netresearchgate.netresearchgate.net These are inactive forms of the drug that are metabolized into the active compound in the body, a strategy that can improve the drug's therapeutic index by enhancing its delivery to target tissues while minimizing systemic toxicity. aacrjournals.orgjhu.edunih.govjohnshopkins.edunih.govacs.orgresearchgate.netresearchgate.netresearchgate.net

The development of tumor-targeted prodrugs of this compound is a particularly active area of research. nih.govresearchgate.net These prodrugs are designed to be stable in plasma and preferentially activated within the tumor microenvironment. nih.govresearchgate.net For example, prodrugs have been synthesized that are cleaved to release this compound by enzymes that are overexpressed in cancer cells, such as cathepsins. nih.gov Other strategies have focused on creating prodrugs that can cross the blood-brain barrier to treat brain tumors like glioblastoma. jhu.eduresearchgate.net

Recent synthetic advancements have focused on creating a new generation of prodrugs with improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility. acs.orgresearchgate.net The table below showcases some of the synthetic approaches being explored for this compound and its derivatives.

| Synthetic Approach | Goal | Key Features |

| Prodrug Synthesis | Improve therapeutic index, targeted delivery | Masking of functional groups, use of tumor-specific cleavable linkers |

| Asymmetric Synthesis | Produce enantiomerically pure compounds | Use of chiral auxiliaries and catalysts to control stereochemistry |

| Chemoenzymatic Synthesis | Greener and more efficient synthesis | Combination of chemical and enzymatic steps |

| Biosynthetic Pathway Engineering | Sustainable and scalable production | Heterologous expression of biosynthetic genes in microbial hosts |

Beyond prodrugs, there is a growing interest in developing more efficient and stereoselective total syntheses of the core this compound molecule. Asymmetric synthesis methods are being investigated to produce enantiomerically pure material, which is crucial for pharmaceutical applications. nih.govmdpi.comresearchgate.net Furthermore, the elucidation of the complete biosynthetic pathway of related natural products opens the door for the use of metabolic engineering and synthetic biology to produce this compound and its analogs in a more sustainable and scalable manner.

Q & A

Q. What controls are critical when testing this compound’s off-target effects in proteomic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.